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Compound of Interest

Compound Name: (R)-Capivasertib

Cat. No.: B8357565

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Capivasertib (also known as AZD5363) is a potent, orally bioavailable, ATP-competitive
pan-inhibitor of the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).
[1] As a critical node in the PIBK/AKT/mTOR signaling pathway, AKT is a key therapeutic target
in oncology.[1] Dysregulation of this pathway is a frequent event in a multitude of human
cancers, driving tumor cell proliferation, survival, and resistance to therapy.[2] This technical
guide provides a comprehensive overview of the structural biology of (R)-Capivasertib, a
detailed analysis of its binding pocket, and the experimental protocols used to characterize its
interaction with AKT.

Structural Biology of the Capivasertib-AKT Complex

The definitive understanding of how (R)-Capivasertib interacts with its target comes from the
co-crystal structure of the compound in complex with the kinase domain of human AKTL1.

Co-crystal Structure of (R)-Capivasertib and AKT1

The X-ray crystal structure of (R)-Capivasertib (referred to as AZD5363 in the publication)
bound to the kinase domain of AKT1 has been solved to a resolution of 1.49 A and is deposited
in the Protein Data Bank (PDB) with the accession code 4GV1.[3][4] This high-resolution
structure provides a detailed atomic-level view of the inhibitor's binding mode within the ATP-
binding pocket of the kinase.
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The structure reveals that Capivasertib binds in the cleft between the N- and C-lobes of the
kinase domain, the same site that ATP occupies. This competitive binding mechanism prevents
the phosphorylation of AKT and its subsequent activation, thereby inhibiting downstream
signaling.

Binding Pocket Analysis

The binding of (R)-Capivasertib to the ATP-binding pocket of AKT1 is characterized by a
network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

Key Interacting Residues

A detailed analysis of the 4GV1 crystal structure reveals several critical residues for
Capivasertib binding:

e Hinge Region: The pyrrolopyrimidine core of Capivasertib forms two crucial hydrogen bonds
with the backbone of residues in the hinge region of the kinase:

o The N1 and N3 atoms of the pyrimidine ring interact with the backbone amide and
carbonyl groups of Val279 and Met281, respectively. These interactions are canonical for
many ATP-competitive kinase inhibitors.

» Hydrophobic Interactions: The chlorophenyl group of Capivasertib is nestled in a
hydrophobic pocket formed by residues including:

o Vall64
o Leul8l
o Met229
o Met281

e Solvent-Exposed Region: The hydroxyl group on the propyl chain of Capivasertib is solvent-
exposed, which was a key finding in the structure-activity relationship (SAR) studies that led
to its development.
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The following table summarizes the key interactions between (R)-Capivasertib and the AKT1
binding pocket.

Interaction Type Capivasertib Moiety AKT1 Residue(s)
Hydrogen Bond Pyrrolopyrimidine Core Val279 (backbone)
Hydrogen Bond Pyrrolopyrimidine Core Met281 (backbone)
) Vall64, Leul81, Met229,
Hydrophobic Chlorophenyl Group
Met281
Solvent Exposed Hydroxypropyl Chain

Quantitative Data

The inhibitory activity of (R)-Capivasertib against the three AKT isoforms has been quantified
through various biochemical assays.

AKT Isoform IC50 (nM)
AKT1 3
AKT2 7
AKT3 7

Data sourced from MedchemExpress.

Signaling Pathway

(R)-Capivasertib exerts its therapeutic effect by inhibiting the PI3BK/AKT/mTOR signaling
pathway. The following diagram illustrates the canonical pathway and the point of inhibition by
Capivasertib.
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of (R)-Capivasertib
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Experimental Protocols

The characterization of (R)-Capivasertib's interaction with AKT involves a series of key
experiments. Below are detailed methodologies for these techniques.

Protein Expression and Purification for X-ray
Crystallography

This protocol is adapted from methodologies used for crystallizing kinases like AKT.

Objective: To produce a sufficient quantity of pure, active AKT kinase domain for crystallization

trials.

Workflow:
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Caption: A typical workflow for the expression and purification of AKT1 kinase domain.

Methodology:

o Expression: The kinase domain of human AKT1 (residues ~140-480) is cloned into a
baculovirus transfer vector with an N-terminal hexa-histidine (His6) tag. Recombinant
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baculovirus is generated and used to infect Sf9 insect cells. Cells are cultured for 48-72
hours to allow for protein expression.

o Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCI pH 8.0,
300 mM NacCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitors) and lysed by
sonication or microfluidization.

« Clarification: The lysate is clarified by centrifugation at high speed (e.g., 40,000 x g for 45
minutes) to remove cell debris.

« Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The
column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to
remove non-specifically bound proteins. The His-tagged AKT1 is then eluted with a high
concentration of imidazole (e.g., 250 mM).

o Tag Cleavage: The eluted protein is dialyzed against a buffer suitable for the specific
protease (e.g., TEV protease) to remove the His-tag.

e lon-Exchange Chromatography: The tag-cleaved protein solution is passed through the Ni-
NTA column again to remove the cleaved tag and any uncleaved protein. The flow-through
containing the untagged AKT1 is then further purified by ion-exchange chromatography (e.qg.,
Mono Q column) using a salt gradient.

o Size-Exclusion Chromatography: The final purification step is size-exclusion chromatography
(e.g., Superdex 200 column) to separate the monomeric, properly folded AKT1 from
aggregates. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES
pH 7.5, 150 mM NaCl, 1 mM DTT).

o Concentration and Storage: The pure protein is concentrated to 5-10 mg/mL, flash-frozen in
liquid nitrogen, and stored at -80°C.

X-ray Crystallography

Objective: To obtain a high-resolution co-crystal structure of (R)-Capivasertib bound to the
AKT1 kinase domain.

Methodology:
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o Co-crystallization: The purified AKT1 kinase domain is incubated with a 2-5 fold molar
excess of (R)-Capivasertib for 1-2 hours on ice.

» Crystallization Screening: The protein-inhibitor complex is subjected to sparse matrix
screening using commercially available crystallization screens (e.g., from Hampton
Research, Qiagen). The hanging drop or sitting drop vapor diffusion method is commonly
used. Drops containing a 1:1 or 2:1 ratio of the protein-inhibitor complex and the reservoir
solution are equilibrated against the reservoir.

» Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration,
pH, and temperature, and by using additives.

o Data Collection: Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. X-
ray diffraction data are collected at a synchrotron source.

e Structure Solution and Refinement: The structure is solved by molecular replacement using a
known kinase domain structure as a search model. The model is then refined against the
diffraction data, and the inhibitor is built into the electron density map.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding of (R)-Capivasertib to
the AKT1 kinase domain, including the binding affinity (Kd), stoichiometry (n), and enthalpy
(AH).

Methodology:

o Sample Preparation: Purified AKT1 kinase domain and (R)-Capivasertib are extensively
dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
to minimize heats of dilution. The concentrations of the protein and the inhibitor are
accurately determined.

e ITC Experiment: The ITC instrument is set to the desired temperature (e.g., 25°C). The
sample cell is filled with the AKT1 solution (e.g., 10-20 uM), and the injection syringe is filled
with the Capivasertib solution (e.g., 100-200 puM).
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« Titration: A series of small injections (e.g., 2-5 pyL) of the Capivasertib solution are made into
the sample cell. The heat change associated with each injection is measured.

o Data Analysis: The integrated heats of binding are plotted against the molar ratio of inhibitor
to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site
binding model) to extract the thermodynamic parameters.

Homogeneous Time-Resolved Fluorescence (HTRF)
Kinase Assay

Objective: To measure the inhibitory activity of (R)-Capivasertib on the kinase activity of AKT.

Workflow:

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b8357565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8357565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Prepare Assay Plate with
(R)-Capivasertib Dilutions

Add AKT Enzyme and
Biotinylated Substrate
Initiate Kinase Reaction
with ATP

Incubate at Room
Temperature
Stop Reaction and

Add Detection Reagents

(Read HTRF SignaD

Analyze Data and
Determine IC50

Click to download full resolution via product page

Caption: Workflow for an HTRF-based kinase inhibition assay.

Methodology:

+ Reagent Preparation: Prepare a serial dilution of (R)-Capivasertib in the assay buffer.
Prepare a mixture of the AKT enzyme and a biotinylated peptide substrate (e.g., a derivative
of GSK3).
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o Kinase Reaction: In a 384-well plate, add the Capivasertib dilutions, followed by the
enzyme/substrate mixture. Initiate the kinase reaction by adding ATP.

 Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to
allow for the phosphorylation of the substrate.

o Detection: Stop the reaction by adding a detection mixture containing a Europium cryptate-
labeled anti-phospho-substrate antibody and streptavidin-XL665.

» Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on an
HTRF-compatible reader. The HTRF signal is proportional to the amount of phosphorylated
substrate.

o Data Analysis: The data are analyzed to determine the concentration of Capivasertib that
inhibits 50% of the kinase activity (IC50).

Conclusion

The structural and biochemical understanding of the interaction between (R)-Capivasertib and
its target, AKT, is crucial for the rational design of next-generation inhibitors and for
understanding the mechanisms of drug resistance. The co-crystal structure (PDB: 4GV1)
provides a detailed map of the binding site, highlighting key interactions that can be exploited
for further drug development. The experimental protocols outlined in this guide provide a
framework for researchers to characterize the binding and inhibitory activity of novel AKT
inhibitors. A thorough understanding of these principles and techniques is essential for
advancing the field of targeted cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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